molecular formula C7H8O2 B15418514 4-Methoxybicyclo[3.1.0]hex-3-en-2-one CAS No. 139079-78-0

4-Methoxybicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B15418514
CAS No.: 139079-78-0
M. Wt: 124.14 g/mol
InChI Key: MDPNJMLZGPRSEQ-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[3.1.0]hex-3-en-2-one is a bicyclic enone compound characterized by a strained bicyclo[3.1.0]hexene framework with a ketone group at position 2 and a methoxy substituent at position 2. This structure imparts unique reactivity and physicochemical properties, making it valuable in synthetic chemistry and materials science.

Properties

CAS No.

139079-78-0

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

4-methoxybicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C7H8O2/c1-9-7-3-6(8)4-2-5(4)7/h3-5H,2H2,1H3

InChI Key

MDPNJMLZGPRSEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2C1C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key bicyclo[3.1.0]hex-3-en-2-one derivatives and their distinguishing features:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Sources
4-Methoxybicyclo[3.1.0]hex-3-en-2-one C₇H₈O₂ 4-OCH₃ 140.14* Synthetic target; potential pharmacological applications
Umbellulone (4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hex-3-en-2-one) C₁₀H₁₄O 4-CH₃, 1-isopropyl 150.22 Natural product in Chrysanthemum spp. essential oils; antifungal activity
3-Thujanone (4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hexan-3-one) C₁₀H₁₆O Saturated bicyclic framework 152.23 Found in plant metabolites; antibacterial properties
Dehydrosabinaketone (5-Isopropyl-bicyclo[3.1.0]hex-3-en-2-one) C₉H₁₂O 5-isopropyl 136.19 Photochemical product; studied for reactivity
4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane C₁₀H₁₆ 4-methylene, 1-isopropyl 136.23 Antifungal modifications in bacterial volatiles

*Calculated based on molecular formula.

Substituent Effects
  • Electron-Donating Groups : The methoxy group in 4-Methoxybicyclo[3.1.0]hex-3-en-2-one enhances polarity and nucleophilicity at the carbonyl carbon compared to Umbellulone’s methyl/isopropyl groups. This difference may influence its participation in Michael additions or Diels-Alder reactions .
  • Ring Strain: Derivatives with unsaturated enone systems (e.g., Umbellulone) exhibit greater photochemical reactivity. For instance, irradiation of 4-methyl-substituted dienones yields bicyclo[3.1.0]hex-3-en-2-ones via [2+2] cycloadditions .
Photochemical Behavior
  • Lumisantonin Comparison: Bicyclo[3.1.0]hex-3-en-2-one derivatives like 8b (4-methyl) undergo solvent-dependent photochemical reactions. In dioxane, they form homoannular dienones, whereas ethanol yields ethoxy ketones. Substituent position (4-methyl vs. 6-methyl) dictates reaction pathways .

Q & A

Q. What are the established synthetic routes for 4-methoxybicyclo[3.1.0]hex-3-en-2-one, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer: The compound can be synthesized via photoirradiation or multistep organic transformations. For example:

  • Photoirradiation : Direct irradiation of benzene in methanol at room temperature produces the compound, but purification requires gas-liquid chromatography (GLC) to isolate the product .
  • Multistep synthesis : A five-step route starting from 4-cyclopentene-1,3-dione furan Diels-Alder adducts yields the compound, with critical steps involving cyclopropanation and oxidation .
    Key factors affecting yield and stereochemistry include temperature control (e.g., −78°C for cation stabilization) and use of Lewis acids (e.g., RuCl₃) to direct regioselectivity .

Q. How is 4-methoxybicyclo[3.1.0]hex-3-en-2-one characterized structurally and analytically?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of similar bicyclic ketones (e.g., single-crystal analysis at 298 K with R factor = 0.046) .
  • Mass spectrometry (MS) : NIST Standard Reference Database 69 provides electron ionization (EI) spectra (NIST MS number: 20969), though specific fragmentation patterns for this compound require cross-validation with synthetic standards .
  • GC-MS : Used for quantification in natural product extracts, with retention indices matched to libraries for identification in essential oils .

Q. What is the natural occurrence of this compound, and how is it isolated from biological sources?

Methodological Answer: The compound is a minor component in essential oils of plants like Chrysanthemum hybrids and Ledum palustre. Isolation involves:

  • Steam distillation : Extracts volatile fractions from plant material.
  • GC-MS analysis : Identifies the compound at 24.62% abundance in C. 'xiangjin' oil, with optimization of harvest time (11 AM–3 PM) critical for maximizing yield .

Advanced Research Questions

Q. How does the bicyclo[3.1.0]hexane scaffold influence reaction mechanisms, such as cyclopropyl-assisted solvolysis?

Methodological Answer: The strained cyclopropane ring facilitates unique reactivity:

  • Spectroscopic analysis : Far-IR and microwave data indicate solvolysis occurs via a chair-like transition state, forming a propenyl cation intermediate. Kinetic studies show a relative rate kchair/kobsk_{\text{chair}}/k_{\text{obs}} >1 due to ring strain release .
  • Computational modeling : DFT calculations predict bond angles and charge distribution in intermediates, guiding experimental design for analogous systems .

Q. How can stereochemical outcomes be controlled during functionalization of the bicyclo[3.1.0]hexane core?

Methodological Answer:

  • Chiral auxiliaries : Use of enantiopure catalysts (e.g., Ru-based complexes) in Diels-Alder reactions enforces stereoselectivity .
  • Low-temperature conditions : Reactions at −20°C minimize epimerization, as shown in syntheses of related bicyclohexanol derivatives .
  • Chromatographic resolution : Cation-exchange resins separate (±)-cis and (±)-trans isomers, as demonstrated in 3-azabicyclo[3.1.0]hexane syntheses .

Q. What contradictions exist in reported kinetic data for photochemical reactions involving this compound?

Methodological Answer: Discrepancies arise in:

  • Product ratios : Irradiation of 4-methyl derivatives yields syn/anti ketone ratios (2:98) conflicting with theoretical predictions. This suggests unaccounted excited-state dynamics or solvent effects .
  • Isolation challenges : GC analysis at 130–160°C fails to resolve syn isomers, necessitating alternative techniques like HPLC or cryogenic NMR .

Q. How does the compound’s photostability impact its application in drug design?

Methodological Answer:

  • UV-Vis studies : The conjugated dienone moiety absorbs at 250–300 nm, leading to ring-opening under UV light. Stability assays in dioxane show rapid degradation, requiring dark storage for pharmaceutical formulations .
  • Structural analogs : Replace the enone with saturated ketones or ethers to reduce photoreactivity while retaining bioactivity .

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